molecular formula C18H19FN6O B2878018 2-fluoro-N-(2-(4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide CAS No. 1021025-44-4

2-fluoro-N-(2-(4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide

Cat. No.: B2878018
CAS No.: 1021025-44-4
M. Wt: 354.389
InChI Key: PGQHUTMXWUUYBL-UHFFFAOYSA-N
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Description

2-fluoro-N-(2-(4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide is a useful research compound. Its molecular formula is C18H19FN6O and its molecular weight is 354.389. The purity is usually 95%.
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Preparation Methods

  • Synthetic Routes: The synthesis of 2-fluoro-N-(2-(4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide typically involves a multi-step process The starting materials and reagents are carefully selected to ensure the formation of the desired compound

  • Reaction Conditions: The reaction conditions for each step vary and may include catalytic hydrogenation, coupling reactions, and fluorination. Careful control of temperature, pH, and solvent choice is essential to achieve high yields and purity.

  • Industrial Production Methods: Industrial production may involve scalable synthetic routes with optimizations for cost-effectiveness and environmental considerations. Techniques such as continuous flow chemistry and automated synthesis are often employed to produce the compound on a large scale.

Chemical Reactions Analysis

  • Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, substitution, and condensation. Each reaction type can alter different parts of the molecule, leading to diverse derivatives and analogs.

  • Common Reagents and Conditions: Reagents commonly used include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), halogenating agents (e.g., fluorine gas), and coupling reagents (e.g., EDCI for amide formation). Reaction conditions such as temperature, solvent choice, and catalyst presence are crucial.

  • Major Products Formed: Depending on the reaction, products may include hydroxylated, aminated, or halogenated derivatives of the original compound. Each product can have unique properties and applications.

Scientific Research Applications

  • Chemistry: In chemistry, 2-fluoro-N-(2-(4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide is utilized in the study of reaction mechanisms, synthetic methodologies, and as a building block for more complex molecules.

  • Biology: In biology, this compound is investigated for its potential as a biochemical tool, particularly in the modulation of protein functions and interactions due to its ability to bind to specific molecular targets.

  • Medicine: In medicinal chemistry, it shows promise as a lead compound for drug development, especially in areas such as anti-cancer, anti-inflammatory, and neuroprotective agents. Its unique structure allows for the exploration of novel therapeutic pathways.

  • Industry: Industrially, it can be used in the development of specialty chemicals, agrochemicals, and as an intermediate in the synthesis of other valuable compounds.

5. Mechanism of Action: The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the fluoro, pyrrolidinyl, and pyrazolopyrimidine groups allows the compound to bind tightly to these targets, modulating their activity. This interaction can lead to inhibition or activation of biological pathways, depending on the context and the target involved.

Comparison with Similar Compounds

  • 2-chloro-N-(2-(4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide

  • 2-bromo-N-(2-(4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide

  • 2-iodo-N-(2-(4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide

Each of these compounds offers distinct chemical and biological properties, making them valuable for different research and industrial applications.

Properties

IUPAC Name

2-fluoro-N-[2-(4-pyrrolidin-1-ylpyrazolo[3,4-d]pyrimidin-1-yl)ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19FN6O/c19-15-6-2-1-5-13(15)18(26)20-7-10-25-17-14(11-23-25)16(21-12-22-17)24-8-3-4-9-24/h1-2,5-6,11-12H,3-4,7-10H2,(H,20,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGQHUTMXWUUYBL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=NC=NC3=C2C=NN3CCNC(=O)C4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19FN6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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